Selective AKT PH Domain Inhibition versus Non-Selective Alkylphosphocholine Activity
Perifosine demonstrates selective inhibition of AKT PH domain binding to PtdIns(3,4)P2 with an IC50 of approximately 10 μM in surface plasmon resonance (SPR) assays [1]. In contrast, perifosine at concentrations exceeding 100 μM exhibited no inhibition of binding by the closely related DAPP1 PH domain or the PLC-δ1 PH domain to their respective phosphoinositide ligands [1].
| Evidence Dimension | Selectivity of PH domain inhibition |
|---|---|
| Target Compound Data | IC50 ≈ 10 μM for AKT PH domain binding to PtdIns(3,4)P2; >100 μM no effect on DAPP1 or PLC-δ1 PH domains |
| Comparator Or Baseline | DAPP1 PH domain (closely related homolog) and PLC-δ1 PH domain |
| Quantified Difference | >10-fold selectivity window for AKT PH domain versus other PH domains |
| Conditions | Surface plasmon resonance (SPR) using artificial membranes containing 3% (mole/mole) PtdIns(3,4)P2 |
Why This Matters
This selectivity distinguishes perifosine from non-specific membrane-active alkylphosphocholines and supports its use in experiments requiring targeted AKT pathway inhibition without confounding off-target PH domain effects.
- [1] Poradosu E, Lemmon M, Keleti D. Perifosine selectively inhibits binding of Akt PH domain to PtdIns(3,4)P2. Cancer Res. 2007;67(9_Supplement):1645. View Source
